molecular formula C8H8ClNO B3075201 5-Chloro-2-methylbenzamide CAS No. 1028252-11-0

5-Chloro-2-methylbenzamide

Cat. No.: B3075201
CAS No.: 1028252-11-0
M. Wt: 169.61 g/mol
InChI Key: FSBZFVCIKUIIMT-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzamide: is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 5th position and a methyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-methylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 5-chloro-2-methylbenzoic acid with ammonia or an amine under suitable conditions to form the corresponding amide . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include 5-chloro-2-methylbenzoic acid.

    Reduction Reactions: Products include 5-chloro-2-methylbenzylamine.

Scientific Research Applications

Chemistry: 5-Chloro-2-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of biochemical assays .

Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-chloro-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Chloro-2-methylphenol
  • 2-Chloro-5-methylbenzene
  • 5-Chloro-2-methylbenzoic acid

Comparison: 5-Chloro-2-methylbenzamide is unique due to its amide functional group, which imparts different chemical and biological properties compared to its analogs. For instance, 5-chloro-2-methylphenol has a hydroxyl group instead of an amide, leading to different reactivity and applications. Similarly, 2-chloro-5-methylbenzene lacks the amide group, making it less suitable for certain biochemical applications .

Properties

IUPAC Name

5-chloro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBZFVCIKUIIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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